molecular formula C21H19N3O4 B557672 FMOC-D-HIS-OH CAS No. 157355-79-8

FMOC-D-HIS-OH

Cat. No.: B557672
CAS No.: 157355-79-8
M. Wt: 377.4 g/mol
InChI Key: SIRPVCUJLVXZPW-LJQANCHMSA-N
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Description

FMOC-D-HIS-OH: , also known as Nα-Fmoc-D-histidine, is a derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group (fluorenylmethyloxycarbonyl) is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

The primary target of Fmoc-D-His is the amine group of amino acids . The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a protecting group for the amine group of amino acids during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid has been noted . This stability suggests that the Fmoc group may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The primary result of Fmoc-D-His’s action is the formation of protected peptides during peptide synthesis . The Fmoc group protects the amine group of amino acids, allowing for the efficient synthesis of complex peptides .

Action Environment

The action of Fmoc-D-His is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy and stability of Fmoc-D-His. Additionally, the Fmoc group is stable to treatment with TFA and hydrogen bromide/acetic acid, suggesting that it may also be stable under acidic conditions .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, FMOC-D-HIS-OH plays a crucial role as a building block in peptide synthesis . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is essential in the formation of peptides, as it provides protection against racemization and by-product formation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in this process, this compound contributes to the formation of peptides that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group in this compound is base-labile, meaning it can be rapidly removed by a base . This property allows for the controlled assembly and disassembly of peptides during synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group in this compound is stable under certain conditions, which is crucial for its role in peptide synthesis . It can be rapidly removed by a base, such as piperidine .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . In this process, this compound interacts with other amino acids, enzymes, and cofactors to form peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. As a building block in this process, this compound is transported to the site of peptide synthesis where it interacts with other molecules to form peptides .

Subcellular Localization

The subcellular localization of this compound is related to its role in peptide synthesis. During this process, this compound is typically localized at the site of peptide synthesis . The exact subcellular localization can vary depending on the specific cellular context and the other molecules involved in the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of FMOC-D-HIS-OH typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.

    Deprotection: Piperidine, DMF.

Major Products:

    Protected Amino Acid: this compound.

    Deprotected Amino Acid: D-histidine.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPVCUJLVXZPW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427162
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157355-79-8
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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